

# Comparative analysis of KLHL, KBTBD, and KLHDC subfamilies.

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A Comparative Analysis of the KLHL, KBTBD, and KLHDC Protein Subfamilies

### Introduction

The Kelch superfamily of proteins represents a large and evolutionarily conserved group of molecules characterized by the presence of the Kelch motif, a sequence of approximately 50 amino acids that forms a β-propeller structure crucial for protein-protein interactions.[1][2] This superfamily is broadly classified into three main subfamilies based on domain architecture: the Kelch-like (KLHL), Kelch-repeat and BTB domain-containing (KBTBD), and **Kelch domain**-containing (KLHDC) proteins.[3][4][5] Members of these subfamilies are critical regulators of numerous cellular processes, primarily by functioning as substrate-specific adaptors for Cullin-RING E3 ubiquitin ligase complexes, which target proteins for ubiquitination and subsequent proteasomal degradation.[6][7][8]

Dysregulation of these proteins has been implicated in a wide range of human diseases, including cancers, neurodegenerative disorders, and congenital myopathies, making them attractive targets for drug development.[6][9] This guide provides a comparative analysis of the KLHL, KBTBD, and KLHDC subfamilies, detailing their structural differences, functional roles, and involvement in key signaling pathways, supported by experimental methodologies for their study.

## **Structural Comparison: The Defining Domains**



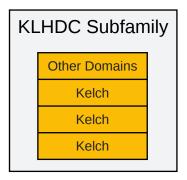


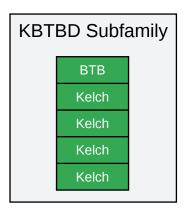


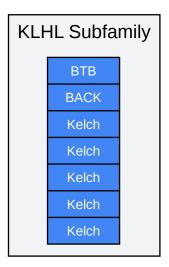
The primary distinction between the KLHL, KBTBD, and KLHDC subfamilies lies in their domain composition. The BTB (Broad-Complex, Tramtrack, and Bric-à-brac) domain is a versatile protein-protein interaction module, the BACK (BTB and C-terminal Kelch) domain is a conserved region of unknown function that may be important for structural integrity, and the Kelch repeats form the substrate-binding β-propeller structure.[10][11][12]

- KLHL Subfamily: These proteins are considered the canonical members, typically containing an N-terminal BTB domain, a BACK domain, and five to six C-terminal Kelch repeats.[12][13] There are 42 identified KLHL genes in humans.[14][15]
- KBTBD Subfamily: Members of this subfamily possess an N-terminal BTB domain and a variable number of Kelch repeats (typically two to four), but they generally lack the BACK domain.[9][11][13]
- KLHDC Subfamily: This is the most structurally divergent group, characterized by the presence of Kelch repeats (three to seven) but lacking both the BTB and BACK domains.[7]
   [13] Some KLHDC members contain other unique domains, such as transmembrane or glycine-rich regions.[7][8] The human genome contains 10 KLHDC genes.[3][13]

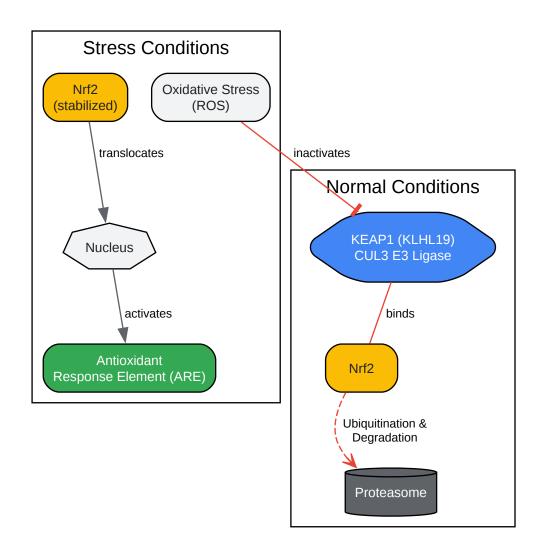




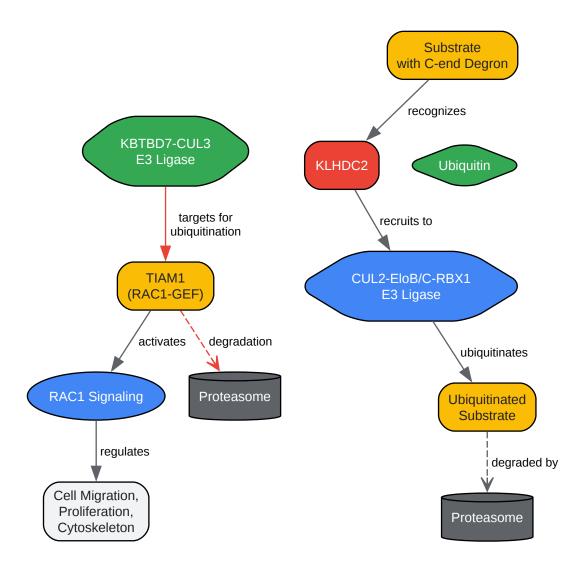




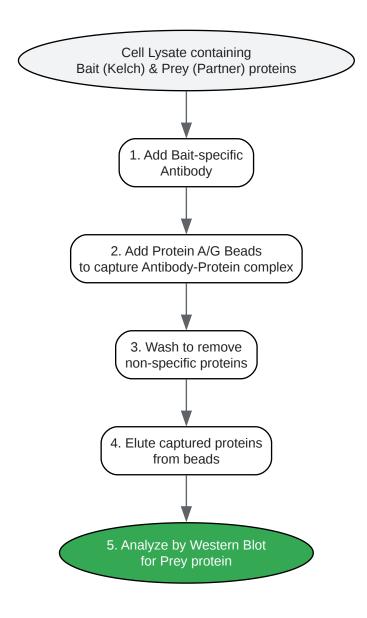












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## Validation & Comparative



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